molecular formula C10H7ClN2S B1455244 4-(3-Chloro-phenyl)-pyrimidine-2-thiol CAS No. 1231244-54-4

4-(3-Chloro-phenyl)-pyrimidine-2-thiol

Cat. No. B1455244
CAS RN: 1231244-54-4
M. Wt: 222.69 g/mol
InChI Key: UEDKERUVKVJBIP-UHFFFAOYSA-N
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Description

4-(3-Chloro-phenyl)-pyrimidine-2-thiol is a small molecule that has recently been studied for its potential applications in a variety of scientific fields. It is a five-membered ring structure composed of a pyrimidine ring, a chlorine atom, and a thiol group. This molecule has been found to have a wide range of biochemical and physiological effects, as well as potential applications in laboratory experiments.

Scientific Research Applications

Pharmacological Research

4-(3-Chloro-phenyl)-pyrimidine-2-thiol serves as a key scaffold in pharmacology for the development of new therapeutic agents. Its structure is conducive to modifications that can lead to the discovery of novel drugs with various biological activities. For instance, derivatives of pyrimidine have been explored for their potential as antibacterial , antifungal , and antiparasitic agents .

Neurological Disorder Treatment

The compound’s derivatives are being studied for their effects on neurological disorders. They have shown promise in modulating enzymes like Acetylcholinesterase (AchE) , which is crucial for nerve pulse transmission. This could have implications for treating conditions like Alzheimer’s and Parkinson’s disease , where AchE’s activity is compromised .

Antioxidant Properties

Research indicates that pyrimidine derivatives can play a role in combating oxidative stress by acting as antioxidants. This is particularly relevant in the context of diseases where oxidative stress is a contributing factor. The compound’s ability to affect levels of malondialdehyde (MDA) , a biomarker for oxidative injury, is of significant interest .

Anticonvulsant Activity

The structural analogs of 4-(3-Chloro-phenyl)-pyrimidine-2-thiol have been evaluated for their anticonvulsant properties. Studies have compared these compounds to established anticonvulsant drugs, measuring their efficacy and safety in preclinical models .

Cancer Research

In the field of oncology, pyrimidine derivatives are being investigated for their antitumor activities. The compound’s ability to interact with various cellular pathways makes it a candidate for the development of new anticancer drugs .

Chemical Synthesis and Drug Design

This compound is also significant in the synthesis of other complex molecules. Its reactivity allows for the creation of a wide range of derivatives, which can be further tested for various biological activities. This makes it an important building block in drug design and discovery processes .

properties

IUPAC Name

6-(3-chlorophenyl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2S/c11-8-3-1-2-7(6-8)9-4-5-12-10(14)13-9/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDKERUVKVJBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695029
Record name 6-(3-Chlorophenyl)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-phenyl)-pyrimidine-2-thiol

CAS RN

1231244-54-4
Record name 6-(3-Chlorophenyl)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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